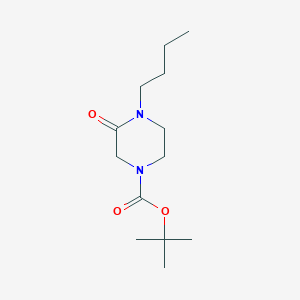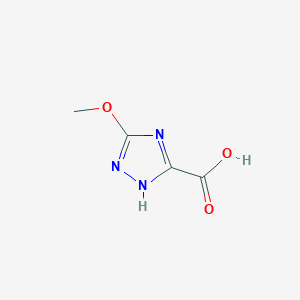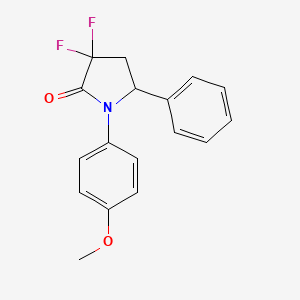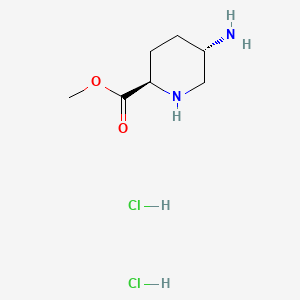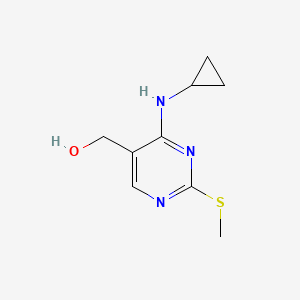
(4-(Cyclopropylamino)-2-(methylthio)pyrimidin-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol: is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the cyclopropylamino and methylsulfanyl groups. The final step involves the addition of the methanol group to the pyrimidine ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. Industrial methods may include continuous flow reactions, automated synthesis, and the use of industrial-grade reagents and equipment to achieve high throughput and consistent quality.
化学反应分析
Types of Reactions
[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methylsulfanyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of [4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the inhibition of cell proliferation.
相似化合物的比较
[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol: can be compared with other similar compounds, such as:
[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]ethanol: Similar structure but with an ethanol group instead of methanol.
[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]propane: Similar structure but with a propane group instead of methanol.
[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]butane: Similar structure but with a butane group instead of methanol.
These compounds share structural similarities but may exhibit different chemical and biological properties due to the variations in their functional groups.
Conclusion
[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol: is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in research and industry. Ongoing studies continue to explore its applications and mechanisms of action, highlighting its importance in advancing scientific knowledge and technological innovation.
属性
分子式 |
C9H13N3OS |
|---|---|
分子量 |
211.29 g/mol |
IUPAC 名称 |
[4-(cyclopropylamino)-2-methylsulfanylpyrimidin-5-yl]methanol |
InChI |
InChI=1S/C9H13N3OS/c1-14-9-10-4-6(5-13)8(12-9)11-7-2-3-7/h4,7,13H,2-3,5H2,1H3,(H,10,11,12) |
InChI 键 |
CKAUBDFSCOMSLH-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=C(C(=N1)NC2CC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Bromo-5-(trifluoromethyl)pyrazolo[1,5-A]pyridine](/img/structure/B13892820.png)

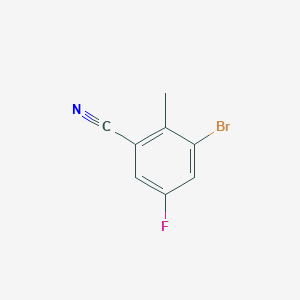
![2-Bromo-6-chlorothieno[3,2-B]pyridine](/img/structure/B13892831.png)
![Bromo-[6-(2-trimethylsilylethoxycarbonyl)cyclohexa-2,3,5-trien-1-yl]palladium;[6-tert-butoxy-2-(2,6-diisopropylphenyl)-3-methoxy-phenyl]-dicyclohexyl-phosphane](/img/structure/B13892839.png)
